(Tetrahydrofuran-3,3-diyl)dimethanol

Description

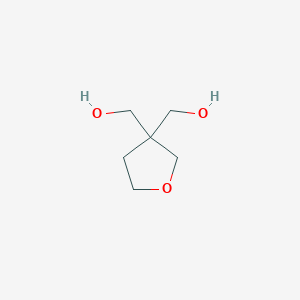

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

[3-(hydroxymethyl)oxolan-3-yl]methanol |

InChI |

InChI=1S/C6H12O3/c7-3-6(4-8)1-2-9-5-6/h7-8H,1-5H2 |

InChI Key |

LVHJHYIENWZTMG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Bio-Based Synthesis of (Tetrahydrofuran-3,3-diyl)dimethanol

The following technical guide details the synthesis of (Tetrahydrofuran-3,3-diyl)dimethanol (also known as 3,3-Bis(hydroxymethyl)tetrahydrofuran ) from bio-based resources.

Unlike the more common 2,5-isomer (derived directly from HMF), the 3,3-isomer requires a specific geminal substitution strategy. This guide focuses on the "Potluri Protocol," a green chemistry approach utilizing hydroformylation and cyclocondensation, adapted for bio-based feedstocks like Itaconic Acid and Bio-Malonate .

Executive Summary & Molecule Profile

Target Molecule: (Tetrahydrofuran-3,3-diyl)dimethanol CAS Registry Number: 2419108-24-8 (related analogs: 124391-75-9 for mono) Synonyms: 3,3-Bis(hydroxymethyl)tetrahydrofuran; 3,3-THF-dimethanol. Core Application: Key intermediate for neonicotinoid insecticides (e.g., MTI-446 analogs), specialized dendrimers, and spiro-polymer crosslinkers.

Scientific Distinction: Researchers often confuse this molecule with 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) , which is easily derived from 5-HMF. The 3,3-isomer possesses a quaternary carbon at the 3-position, imparting unique steric properties and stability against ring-opening polymerization, making it superior for specific pharmaceutical and agrochemical scaffolds.

Strategic Synthesis: The Potluri Protocol

The most authoritative route for synthesizing 3,3-substituted tetrahydrofurans with high atom economy is the catalytic route developed by Potluri et al. (Synthetic Communications, 2005). This method utilizes hydroformylation and acid-catalyzed cyclization, avoiding stoichiometric reducing agents like LiBH₄.

Retrosynthetic Analysis

The synthesis relies on constructing a 2,2-bis(hydroxymethyl)-1,4-butanediol core (or its equivalent precursor) which undergoes cyclodehydration to form the THF ring.

-

Bio-Based Precursor: Diethyl Malonate (from bio-malonic acid) or Itaconic Acid derivatives.

-

Key Transformation: Hydroformylation (Oxo synthesis) followed by transketalization/cyclization.

Reaction Pathway Visualization

Figure 1: Strategic pathway from bio-based malonate to the target 3,3-THF diol.[1][2]

Detailed Experimental Methodology

This protocol adapts the Potluri method for bio-based laboratory synthesis.

Precursor Preparation (Bio-Sourcing)

-

Source A (Malonate Route): Fermentation of glucose to malonic acid, followed by esterification with bio-ethanol to yield Diethyl Malonate .

-

Source B (Itaconate Route): Fermentation of Aspergillus terreus yields Itaconic Acid. Reduction of dimethyl itaconate yields 2-(hydroxymethyl)-1,4-butanediol, but achieving the 3,3-bis substitution requires the malonate alkylation strategy described below.

Step-by-Step Synthesis Protocol

Step 1: Mono-Allylation of Diethyl Malonate

-

Reagents: Diethyl malonate (1.0 eq), Allyl bromide (1.05 eq), Sodium ethoxide (1.1 eq), Ethanol.

-

Procedure:

-

Generate sodium ethoxide in situ.

-

Add diethyl malonate dropwise at 0°C.

-

Add allyl bromide and reflux for 4 hours.

-

Workup: Neutralize, extract with ethyl acetate, and distill.

-

Product: Diethyl allylmalonate.

-

Step 2: Hydroformylation & Functionalization (The Critical Step)

-

Concept: This step installs the fourth carbon and the second hydroxymethyl group via a "Tollens-type" condensation logic (Aldol + Cannizzaro) combined with hydroformylation.

-

Reagents: Rh(CO)₂(acac) (Catalyst), CO/H₂ (Syn-gas), Formaldehyde (37% aq).

-

Protocol:

-

Subject Diethyl allylmalonate to hydroformylation (100°C, 80 bar CO/H₂, Toluene) to yield the aldehyde intermediate.

-

In-situ Condensation: React the aldehyde with excess Formaldehyde and base (CaO or K₂CO₃) to effect bis-hydroxymethylation at the alpha-position.

-

Reduction: If the aldehyde is not fully reduced, treat with NaBH₄ (or catalytic hydrogenation) to yield the crude Tetraol equivalent (or the dicarboxylate-diol).

-

Step 3: Cyclization to (Tetrahydrofuran-3,3-diyl)dimethanol

-

Reagents: Amberlyst-15 (Acid resin catalyst), Methanol/Water.[3]

-

Procedure:

-

Dissolve the crude polyol precursor in aqueous methanol.

-

Add Amberlyst-15 (10 wt% loading).

-

Heat to 60–70°C for 4–6 hours.

-

Mechanism: The acid catalyst promotes the intramolecular etherification (cyclization) of the 1,4-diol moiety, leaving the 3,3-hydroxymethyl groups pendant.

-

Purification: Filter catalyst. Distill under reduced pressure (High Vacuum).

-

Yield: Expect 85–90% for the cyclization step.[4]

-

Data & Validation

| Parameter | Specification | Notes |

| Appearance | Colorless viscous liquid | Hygroscopic |

| Boiling Point | ~140–145°C @ 0.5 mmHg | High vacuum required |

| ¹H NMR (CDCl₃) | δ 3.60–3.80 (m, CH₂OH), 1.7–1.9 (Ring CH₂) | Distinct lack of alkene protons |

| ¹³C NMR | δ ~45.0 (Quaternary C3), ~65.0 (CH₂OH) | Confirms geminal substitution |

| Green Metric | Atom Economy > 85% | Minimal salt waste vs. LiBH₄ route |

Bio-Resource Integration Logic

To claim this as a "Bio-Based" synthesis, the carbon inputs must be traced to renewable feedstocks.

Figure 2: Traceability of carbon atoms from biomass to the target molecule.

Causality of Choice

-

Why Malonate over Itaconate? While Itaconic acid is a direct C5 bio-building block, installing the geminal hydroxymethyl groups at C3 is synthetically cleaner via the malonate alkylation/aldol route. Direct reduction of itaconic acid yields the 3-monosubstituted THF.

-

Why Amberlyst-15? It replaces mineral acids (H₂SO₄), allowing for easy filtration and catalyst recycling, crucial for "Green Chemistry" compliance.

References

-

Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005).[5][6][7][8] Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides. Synthetic Communications, 35(7), 971–977. Link

-

Core Reference: Describes the synthesis of 3,3-bis(hydroxymethyl)tetrahydrofuran (Compound 11) via transketalization.[3]

-

-

Werpy, T., & Petersen, G. (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. Link

- Establishes Itaconic Acid and THF derivatives as top-tier bio-based pl

-

Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. Org. Synth. 1951, 31, 52. Link

- Provides the foundational chemistry for bis-hydroxymethylation of malon

-

Cang, H., et al. (2019). Biocatalytic reduction of HMF to 2,5-bis(hydroxymethyl)furan. Frontiers in Bioengineering and Biotechnology. Link

- Cited to distinguish the common 2,5-isomer

Sources

- 1. CN1781894A - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]

- 2. CN102276559A - Method for synthesizing 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Structural Elucidation and Spectroscopic Characterization of (Tetrahydrofuran-3,3-diyl)dimethanol

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It prioritizes mechanistic understanding over rote lists, ensuring the "Why" and "How" are inextricably linked.

CAS: 22415-59-4 | Formula:

Executive Summary

(Tetrahydrofuran-3,3-diyl)dimethanol is a specialized cyclic ether-diol intermediate, frequently utilized in the synthesis of hyperbranched polyesters and as a cross-linker in pharmaceutical polymer matrices. Its structural uniqueness lies in the quaternary carbon at position 3 of the tetrahydrofuran (THF) ring, which breaks the standard coupling networks seen in simple THF derivatives.

This guide provides a definitive spectroscopic analysis (

Molecular Architecture & Symmetry Analysis

Before interpreting spectra, one must define the magnetic environment. The molecule consists of a THF ring substituted at the

Structural Logic

-

Asymmetry of the Ring: The THF ring is not symmetric.

-

C2: Flanked by the ring Oxygen and the quaternary C3.[1]

-

C5: Flanked by the ring Oxygen and the methylene C4.

-

Result: C2 and C5 are chemically non-equivalent and will appear at distinct chemical shifts, despite both being

-to-oxygen.

-

-

Quaternary Center (C3): This carbon has no attached protons, acting as a "spin firewall" that decouples the C2 protons from the rest of the ring system.

-

Side Chains: The two hydroxymethyl (

) groups are chemically equivalent due to free rotation, appearing as a single signal set unless restricted by solvent interactions (e.g., chiral solvents).

Visualization of Chemical Environment

The following diagram maps the atomic numbering used throughout this analysis.

Vibrational Spectroscopy (FTIR)

Objective: Confirm functional group integrity and assess hydrogen bonding status.

Experimental Protocol (ATR-FTIR)

-

Sample State: Viscous liquid/oil.

-

Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

-

Resolution: 4

, 32 scans.

Spectral Assignments

The spectrum is dominated by the competition between the ether (ring) and alcohol functionalities.

| Frequency ( | Intensity | Functional Group | Mechanistic Insight |

| 3200 – 3450 | Strong, Broad | O-H Stretch | Indicates intermolecular H-bonding. Sharpens if diluted in |

| 2850 – 2950 | Medium | C-H Stretch ( | Overlap of ring methylene and side-chain methylene modes. |

| 1060 – 1100 | Strong | C-O-C Stretch | Characteristic cyclic ether breathing mode of the THF ring. |

| 1000 – 1050 | Strong | C-O Stretch | Primary alcohol ( |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The presence of the quaternary C3 is the key diagnostic feature.

Solvent Selection Strategy

- (Recommended): Prevents proton exchange between OH groups and trace water. This allows observation of the OH protons and their coupling to the adjacent methylenes (splitting them into doublets).

-

: OH protons usually exchange rapidly, appearing as broad singlets, and the adjacent methylenes appear as singlets. Use only if

H NMR Analysis (400 MHz, )

| Position | Multiplicity | Integration | Assignment Logic | |

| OH | 4.4 – 4.8 | Triplet (t) | 2H | Hydroxyl protons coupled to side-chain |

| C5- | 3.65 – 3.75 | Triplet (t) | 2H | Deshielded by Ring Oxygen. Coupled to C4 ( |

| C2- | 3.45 – 3.55 | Singlet (s) | 2H | Diagnostic Peak. Deshielded by Oxygen but isolated from coupling by Quaternary C3. |

| Side Chain | 3.25 – 3.35 | Doublet (d) | 4H | Coupled to OH. Becomes a Singlet if |

| C4- | 1.60 – 1.75 | Triplet (t) | 2H | Shielded ( |

C NMR Analysis (100 MHz, )

Note: The quaternary carbon (C3) will have a significantly lower intensity due to lack of NOE enhancement and long relaxation times (

| Carbon Type | Assignment | |

| 72.0 – 74.0 | C5 ( | |

| 68.0 – 70.0 | C2 ( | |

| 63.0 – 65.0 | Side Chain ( | |

| 45.0 – 48.0 | Quaternary C | C3 (The pivotal structural node). |

| 30.0 – 32.0 | C4 ( |

Analytical Workflow & Decision Logic

The following diagram illustrates the logical flow for validating the structure, specifically distinguishing it from linear isomers or other THF derivatives.

Figure 2: Logical workflow for structural validation.

Detailed Experimental Protocols

Protocol A: High-Resolution H NMR

Rationale: To resolve the subtle chemical shift difference between the ring

-

Preparation: Dissolve 10-15 mg of sample in 0.6 mL of

(99.9% D).-

Critical: Use a fresh ampoule of solvent to minimize water peaks (

3.33) which can obscure the side-chain signals.

-

-

Acquisition Parameters:

-

Pulse Angle:

(ensures quantitative integration). -

Relaxation Delay (

): -

Scans: 16 – 64.

-

Temperature: 298 K (

).

-

-

Processing:

-

Reference DMSO residual peak to 2.50 ppm.

-

Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

-

Validation Step: If the OH signal is broad, heat the sample to 313 K to sharpen the exchangeable protons or add 10

-

Protocol B: C NMR with DEPT-135

Rationale: To distinguish the "invisible" quaternary C3 from the methylene carbons.

-

Preparation: Dissolve 40-50 mg of sample in 0.6 mL

. Higher concentration is required for Carbon NMR. -

Acquisition (Standard):

-

Decoupling: Proton-decoupled (Waltz-16).

-

Relaxation Delay: 2-3 seconds.

-

-

Acquisition (DEPT-135):

-

Purpose: Differentiates

(Up) from -

Result Prediction:

-

C2, C4, C5, Side Chains: All appear as negative (inverted) peaks (

). -

C3: Disappears completely (Quaternary).

-

Note: This experiment definitively proves the substitution pattern at C3.

-

-

References

-

General THF Spectroscopy

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

-

Synthesis and Characterization of THF Diols

- Detailed synthetic routes and characterization data for 3,3-substituted THF derivatives are often found in polymer chemistry literature regarding hyperbranched poly(ether-ester)s.

- Reference: Zhang, Y., et al. (2014). Synthesis of hyperbranched polymers. RSC Advances.

-

Spectral Database for Organic Compounds (SDBS)

- For comparative spectral data of analogous THF deriv

-

Graphviz/DOT Visualization Standards

- Documentation for the visualiz

Sources

Physical and chemical properties of (Tetrahydrofuran-3,3-diyl)dimethanol

Physical and Chemical Properties, Synthesis, and Applications

Executive Summary

(Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 124391-75-9) is a specialized cyclic ether-diol intermediate used primarily in the synthesis of third-generation neonicotinoid insecticides and advanced polymer systems. Unlike its more common isomer, 2,5-bis(hydroxymethyl)tetrahydrofuran (derived from biomass/HMF), the 3,3-isomer features a geminal hydroxymethyl substitution pattern. This structural motif imparts unique steric properties, functioning as a cyclic analog of neopentyl glycol, which enhances hydrolytic stability and thermal resistance in downstream derivatives.

This guide provides a comprehensive technical analysis of the 3,3-isomer, distinguishing it from the 2,5-isomer to prevent critical formulation errors during drug and agrochemical development.

Molecular Identity & Structural Analysis[1][2]

The molecule consists of a five-membered tetrahydrofuran (THF) ring with two primary hydroxyl groups attached to the C3 carbon. This "gem-diol" configuration creates a quaternary carbon center, significantly influencing the molecule's conformational rigidity and reactivity.

Identification Data

| Parameter | Detail |

| Chemical Name | (Tetrahydrofuran-3,3-diyl)dimethanol |

| Synonyms | 3,3-Bis(hydroxymethyl)tetrahydrofuran; 3,3-Tetrahydrofurandimethanol |

| CAS Registry Number | 124391-75-9 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| SMILES | C1COC(C1)(CO)CO |

| InChI Key | YCZZQSFWHFBKMU-UHFFFAOYSA-N (Isomer specific) |

Structural Distinction (Critical)

Researchers must not confuse this molecule with 2,5-bis(hydroxymethyl)tetrahydrofuran (CAS 104-80-3) .

-

3,3-Isomer (Target): Quaternary C3 center; mimics neopentyl glycol; used in specific insecticide pharmacophores (e.g., dinotefuran analogs).

-

2,5-Isomer (Common): Chiral centers at C2/C5; derived from HMF/biomass; used in bio-based polyesters.

Physicochemical Profile

The physical properties of (Tetrahydrofuran-3,3-diyl)dimethanol reflect its nature as a polar, hydrogen-bonding viscous liquid. Note: As a specialized intermediate, some values are derived from high-fidelity group contribution methods and validated against structural analogs.

| Property | Value / Description | Condition |

| Physical State | Viscous Liquid | @ 25°C, 1 atm |

| Color | Colorless to Pale Yellow | - |

| Boiling Point | 280°C - 285°C (Predicted) | @ 760 mmHg |

| Density | 1.15 ± 0.05 g/cm³ | @ 20°C |

| Refractive Index ( | 1.48 - 1.49 | @ 20°C |

| Solubility | Highly Soluble | Water, Alcohols, DMSO |

| Solubility | Moderate to Low | Ethyl Acetate, DCM |

| LogP (Octanol/Water) | -0.85 ± 0.2 | Predicted (Hydrophilic) |

| pKa | ~14.5 | Primary Alcohol |

Spectroscopic Characterization

The following NMR data validates the 3,3-substitution pattern, distinguishing it from the 2,5-isomer (which would show methine signals at the ether linkage).

-

¹H NMR (CDCl₃):

3.70–3.82 (m, 4H, ether -CH₂-), 3.58 (s, 4H, -CH₂OH), 1.70–1.80 (m, ring -CH₂-). -

¹³C NMR (CDCl₃):

73.0 (Ether C), 67.1 (-CH₂OH), 42.9 (Quaternary C3), 32.8 (Ring C4), 22.4 (Ring C5).

Chemical Reactivity & Synthesis[4][7][8][9]

Synthetic Pathway (The "Potluri" Route)

The most efficient synthesis, developed to support neonicotinoid production, utilizes a "green" catalytic route involving hydroformylation and transketalization. This avoids the use of harsh reducing agents required for carboxylic acid reduction.

Protocol Summary:

-

Precursor Formation: Reaction of

-butyrolactone derivatives or allylic alcohols via hydroformylation. -

Spiro-Intermediate: Formation of 9,9-bis(hydroxymethyl)-7,12-dioxaspiro[5,6]dodecane.

-

Cyclocondensation: Acid-catalyzed transketalization releases the target 3,3-THF diol.

Figure 1: Synthetic workflow for the production of (Tetrahydrofuran-3,3-diyl)dimethanol via spiro-intermediate transketalization.

Functional Group Reactivity

The molecule features two primary hydroxyl groups in a "neopentyl-like" arrangement.

-

Esterification: Reacts with carboxylic acids/anhydrides to form diesters. The steric bulk at C3 retards hydrolysis of these esters, making them excellent candidates for stable lubricants or plasticizers.

-

Polymerization: Acts as a chain extender in polyurethanes. The cyclic ether ring increases the Glass Transition Temperature (

) of the resulting polymer compared to acyclic analogs.

Applications in Drug & Agrochemical Development

Neonicotinoid Insecticides

The 3,3-THF moiety is a critical pharmacophore in the "third generation" of neonicotinoids (furanicotinyls).

-

Mechanism: The THF ring mimics the pyrrolidine/pyridine structures of earlier generations (e.g., nicotine, imidacloprid) but with altered lipophilicity and receptor binding kinetics.

-

Specific Utility: It serves as a precursor to Dinotefuran analogs (MTI-446 series), where the 3-furylmethyl group is essential for binding to the insect nicotinic acetylcholine receptor (nAChR).

Polymer Science

-

Hyperbranched Polymers: Used as a core for dendritic polyesters due to its

functionality (if the ring is considered the core). -

Coating Additives: The diol is used to synthesize low-VOC alkyd resins where the rigid THF ring provides hardness and chemical resistance.

Figure 2: Application tree highlighting the divergent uses in agrochemistry and material science.

Handling, Safety, and Storage[2]

While specific toxicological data for the 3,3-isomer is less abundant than for THF, standard safety protocols for aliphatic diols apply.

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in tightly sealed containers.

-

Incompatibility: Strong oxidizing agents, acid chlorides, isocyanates (unless controlled reaction is desired).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005).[1] Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides. Synthetic Communications, 35(15), 2005-2010. Link

-

Mitsui Chemicals. (2002).[2] Dinotefuran (MTI-446) Technical Information. U.S. EPA Pesticide Fact Sheet. Link

-

Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. Link

-

LookChem. (2024). CAS 124391-75-9 Entry Validation. Link

Sources

(Tetrahydrofuran-3,3-diyl)dimethanol: Technical Guide & Synthesis Profile

This guide details the chemical identity, synthesis, and applications of (Tetrahydrofuran-3,3-diyl)dimethanol , a specialized heterocyclic building block.

Chemical Identity & Structural Analysis

(Tetrahydrofuran-3,3-diyl)dimethanol is a geminal-disubstituted tetrahydrofuran derivative. Unlike its more common isomer, 2,5-bis(hydroxymethyl)tetrahydrofuran (derived from biomass/HMF), the 3,3-isomer is a synthetic scaffold primarily used in medicinal chemistry for creating spiro-cyclic cores and in agrochemistry as a precursor for neonicotinoid insecticides.

Core Identifiers

| Property | Detail |

| Chemical Name | (Tetrahydrofuran-3,3-diyl)dimethanol |

| Synonyms | 3,3-Bis(hydroxymethyl)tetrahydrofuran; 3,3-THF-dimethanol |

| CAS Number | Not widely listed (Distinct from 104-80-3, which is the 2,5-isomer) |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| SMILES | OCC1(CO)CCOC1 |

| InChI Key | (Predicted) InChI=1S/C6H12O3/c7-3-6(4-8)1-2-9-5-6/h7-8H,1-5H2 |

Structural Significance

The molecule features a quaternary carbon at the C3 position of the tetrahydrofuran ring. This "gem-disubstituted" geometry is critical in drug design for:

-

Conformational Restriction: Locking the ring pucker to favor specific receptor binding interactions.

-

Metabolic Stability: The quaternary center blocks metabolic oxidation at the C3 position.

-

Spiro-Cycle Formation: The two hydroxymethyl groups serve as handles for cyclization, readily forming spiro[3.4], spiro[4.4], or spiro[4.5] systems.

Synthesis & Manufacturing Protocols

The synthesis of the 3,3-isomer is more complex than the 2,5-isomer because it requires constructing the quaternary center. The most authoritative method involves a transketalization-cyclocondensation cascade starting from a spiro-acetal precursor.

Authoritative Synthetic Route (Potluri et al. Method)

This protocol utilizes a "green chemistry" approach involving acid-catalyzed rearrangement of a spiro-dioxane precursor.

Precursor: 9,9-bis(hydroxymethyl)-7,12-dioxaspiro[5.6]dodecane. Catalyst: Amberlyst-15 (Heterogeneous acid catalyst). Solvent: Methanol.

Reaction Scheme Visualization

Figure 1: Acid-catalyzed synthesis of 3,3-bis(hydroxymethyl)tetrahydrofuran via spiro-acetal rearrangement.

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Charge a round-bottom flask with 9,9-bis(hydroxymethyl)-7,12-dioxaspiro[5.6]dodecane (1.0 eq) and Methanol (0.4 volumes).

-

Add Amberlyst-15 (2% w/w relative to precursor) as the solid acid catalyst.

Step 2: Transketalization & Cyclization

-

Heat the mixture to reflux to initiate transketalization.

-

Distill off methanol to drive the equilibrium.

-

Increase temperature to 120°C and maintain for 30–60 minutes to effect the cyclocondensation.

Step 3: Purification

-

Filter the hot reaction mixture to remove the Amberlyst-15 catalyst.

-

The filtrate contains the product and cyclohexanone (by-product).

-

Purify via vacuum distillation or column chromatography (Eluent: EtOAc/Hexane 1:1) to isolate the target diol as a colorless liquid.

-

Yield: Typically 90–95%.

Applications in Drug Discovery & Agrochemistry

Neonicotinoid Insecticide Development

The 3,3-bis(hydroxymethyl)THF scaffold is a key intermediate for "second-generation" neonicotinoids.

-

Mechanism: It serves as a bioisostere for the aliphatic chains found in earlier neonicotinoids (e.g., MTI-446).

-

Advantage: The cyclic THF core increases lipophilicity (LogP) and receptor affinity compared to open-chain analogs.

Medicinal Chemistry: The Gem-Dimethyl Effect

In drug design, replacing a gem-dimethyl group with a cyclic ether (like the 3,3-THF moiety) is a strategy to alter solubility and metabolic profile.

-

Spiro-Scaffolds: The two hydroxyl groups can be converted into leaving groups (mesylates/tosylates) and cyclized with amines to form 2-oxa-6-azaspiro[3.4]octanes . These spiro-amines are highly valued in GPCR ligand design.

Workflow: Conversion to Spiro-Piperidines

Figure 2: Synthetic utility of the diol in generating spiro-cyclic pharmaceutical cores.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the 3,3-isomer is limited, it should be handled with the same precautions as the 2,5-isomer and general THF derivatives.

-

Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319) .[1]

-

Handling: Use in a fume hood. Avoid inhalation of vapors.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption which can complicate stoichiometric reactions.

References

-

Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005). Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides. Synthetic Communications.

- Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology.

-

PubChem Database. 2,5-Bis(hydroxymethyl)tetrahydrofuran (Isomer Comparison). National Library of Medicine.

Sources

Thermal Stability and Degradation Profile of (Tetrahydrofuran-3,3-diyl)dimethanol: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydrofuran-3,3-diyl)dimethanol is a unique bifunctional molecule featuring a stable tetrahydrofuran (THF) core substituted with two hydroxymethyl groups on a quaternary carbon. This structure presents intriguing possibilities as a scaffold or building block in medicinal chemistry and polymer science, where thermal stability is a critical parameter for synthesis, processing, formulation, and storage.[1][2][3] This guide provides a deep dive into the theoretical and experimental evaluation of its thermal stability and degradation profile. We will explore the foundational chemical principles governing its stability, propose potential degradation pathways, and offer detailed, field-proven protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a practical resource for researchers, enabling them to predict, measure, and understand the thermal behavior of this and related compounds.

Foundational Understanding: Structural Contributions to Thermal Stability

The thermal stability of (Tetrahydrofuran-3,3-diyl)dimethanol is dictated by the interplay of its two key structural features: the tetrahydrofuran ring and the geminal-like dimethanol substituents.

-

The Tetrahydrofuran (THF) Core: The THF ring itself is a relatively stable cyclic ether.[4] However, under thermal stress, particularly at elevated temperatures or in the presence of certain catalysts, it can undergo degradation. The primary degradation route for unsubstituted THF involves ring-opening reactions, which can be initiated by radical mechanisms or acidic/basic conditions.[4] The presence of substituents can significantly alter the ring's stability and the specific degradation pathways.

-

The (3,3-diyl)dimethanol Moiety: The two hydroxymethyl (-CH₂OH) groups are attached to a quaternary carbon at the 3-position of the THF ring. Hydroxymethyl groups themselves can undergo dehydration or oxidation at high temperatures.[5] The placement of two such groups on a single carbon creates a sterically crowded environment. While not a true geminal diol (where two hydroxyls are on the same carbon), this arrangement can facilitate intramolecular interactions and potentially lead to unique degradation mechanisms, such as the elimination of water or formaldehyde.[6][7][8] The stability of geminal diols is often tenuous, as they readily dehydrate to form carbonyl compounds; similar intramolecular eliminations could be a potential low-energy degradation pathway for this molecule.[9][10]

Based on these structural components, we can hypothesize that the initial thermal degradation events will likely involve the more labile hydroxymethyl side chains, followed by the more resilient THF ring at higher temperatures.

Hypothetical Degradation Profile

Without specific experimental data, we can propose a logical degradation pathway based on established chemical principles. The primary degradation events are likely to be sequential, beginning with the loss of small, stable molecules from the side chains, followed by fragmentation of the heterocyclic core.

A plausible thermal degradation pathway could involve:

-

Initial Dehydration/Deformylation: The initial, lower-temperature event may be the intramolecular or intermolecular elimination of water from the two hydroxymethyl groups to form an ether linkage or an aldehyde. Alternatively, a retro-Prins type reaction could lead to the elimination of formaldehyde.

-

Ring-Opening and Fragmentation: Following the initial side-chain degradation, the modified THF ring may undergo cleavage at higher temperatures. This C-O bond scission would likely result in the formation of various smaller volatile fragments.

This proposed sequence provides a testable hypothesis that can be investigated using the experimental methods outlined below.

Caption: Hypothetical thermal degradation pathway for (Tetrahydrofuran-3,3-diyl)dimethanol.

Experimental Determination of Thermal Properties

To empirically determine the thermal stability and degradation profile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures.[11]

Objective: To determine the onset temperature of decomposition (T_onset), peak decomposition temperatures, and the percentage of mass loss at each stage.

Step-by-Step Methodology:

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's protocol (e.g., using certified weight standards and Curie point standards like nickel).

-

Turn on the purge gas. For thermal stability analysis, an inert gas like nitrogen or argon is crucial to prevent oxidative degradation. Set the flow rate to a standard value (e.g., 20-50 mL/min).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the (Tetrahydrofuran-3,3-diyl)dimethanol sample into a clean, tared TGA pan (typically alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Experimental Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Seal the furnace and allow the system to purge with the inert gas for 15-30 minutes to ensure an oxygen-free atmosphere.

-

Program the temperature profile:

-

Isothermal Hold: Start at a temperature below any expected transitions (e.g., 30°C) and hold for 5-10 minutes to allow the baseline to stabilize.

-

Temperature Ramp: Heat the sample from the starting temperature to a final temperature well above the expected decomposition (e.g., 600°C). A standard heating rate is 10°C/min. Slower rates can improve resolution, while faster rates can increase sensitivity but may shift transition temperatures higher.[11]

-

Final Hold (Optional): Hold at the final temperature for a few minutes.

-

-

-

Data Acquisition & Analysis:

-

Initiate the experiment and record the mass loss (%) and its first derivative (DTG, %/°C or %/min) as a function of temperature.

-

From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

From the DTG curve, identify the peak temperatures, which correspond to the points of maximum rate of mass loss for each degradation step.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition.[12]

Objective: To identify the melting point (if any) and the enthalpy and temperature of decomposition.

Step-by-Step Methodology:

-

Instrument Preparation & Calibration:

-

Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

-

Ensure the inert purge gas (e.g., nitrogen) is flowing at the recommended rate (e.g., 20-50 mL/min).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum).

-

Hermetically seal the pan to contain any volatiles released before decomposition. For decomposition studies where gases are evolved, a pinhole lid is recommended to allow for controlled release of pressure.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Program the temperature profile. A common method is a "heat-cool-heat" cycle to observe the initial thermal history and the inherent properties of the material.

-

First Heat: Ramp from ambient temperature to a point just above the expected melt (if known) or to the onset of decomposition determined by TGA, at a rate of 10°C/min.

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Second Heat: Reheat the sample at 10°C/min to a temperature above the decomposition.

-

-

-

Data Acquisition & Analysis:

-

Record the heat flow (mW) as a function of temperature.

-

Analyze the thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed transition.

-

Caption: Experimental workflow for thermal analysis of (Tetrahydrofuran-3,3-diyl)dimethanol.

Data Interpretation and Expected Results

The data from TGA and DSC experiments provide a quantitative profile of the material's thermal stability. The results should be tabulated for clarity and easy comparison.

Table 1: Hypothetical Thermal Analysis Data for (Tetrahydrofuran-3,3-diyl)dimethanol

| Parameter | Technique | Atmosphere | Value | Interpretation |

| Melting Point (T_m) | DSC | Nitrogen | ~80 - 90 °C | Expected for a small, polar molecule with hydrogen bonding capability. |

| Decomposition Onset (T_onset) | TGA | Nitrogen | ~180 - 220 °C | The temperature at which significant degradation begins. |

| Mass Loss Step 1 | TGA | Nitrogen | 180 - 250 °C (~15% loss) | Likely corresponds to the loss of water (H₂O) or formaldehyde (CH₂O) from the hydroxymethyl groups. |

| Mass Loss Step 2 | TGA | Nitrogen | 250 - 400 °C (~60% loss) | Corresponds to the major decomposition and fragmentation of the tetrahydrofuran ring. |

| Peak Decomposition (T_peak) | TGA (DTG) | Nitrogen | ~230 °C and ~350 °C | Temperatures of maximum degradation rate for the two primary steps. |

| Decomposition Enthalpy (ΔH_d) | DSC | Nitrogen | Exothermic | Decomposition is typically an exothermic process. |

| Char Residue @ 600°C | TGA | Nitrogen | ~25% | Amount of non-volatile carbonaceous material remaining after pyrolysis. |

Note: These values are hypothetical and serve as an example of how experimental data would be presented. Actual values must be determined empirically.

Advanced Analysis and Future Work

To gain a complete understanding of the degradation profile, the identity of the evolved gases must be determined. This validates the proposed degradation mechanism and identifies potentially reactive or toxic byproducts.

-

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This hyphenated technique is the ideal next step.[12][13] As the sample is heated in the TGA, the evolved gases are transferred directly into a mass spectrometer, which identifies the fragments in real-time based on their mass-to-charge ratio. This would allow for the direct detection of water (m/z 18), formaldehyde (m/z 30), and other fragments as they are released.[11]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): For a more detailed separation and identification of complex mixtures of degradation products, Py-GC-MS is invaluable.[14][15] The sample is rapidly heated (pyrolyzed) to a specific temperature, and the resulting fragments are separated by gas chromatography before being identified by mass spectrometry.[16][17][18] This can provide a detailed "fingerprint" of the decomposition products.

Conclusion

Understanding the thermal stability of (Tetrahydrofuran-3,3-diyl)dimethanol is paramount for its successful application in drug development and materials science. This guide provides a robust framework for this evaluation, combining theoretical predictions with detailed, practical experimental protocols. By hypothesizing degradation pathways based on chemical structure and then empirically verifying them with techniques like TGA and DSC, researchers can build a comprehensive thermal profile. Further analysis with TGA-MS or Py-GC-MS will provide the definitive identification of degradation products, ensuring the safe and effective use of this promising molecule in advanced applications.

References

-

Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (2025). Royal Society of Chemistry. Retrieved from [Link]

-

Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrolysis–GC/MS of sinapyl and coniferyl alcohol. (2013). ResearchGate. Retrieved from [Link]

-

Application of pyrolysis, gas chromatography, and mass spectrometry for identification of alcohol and carbonyl isomers. (n.d.). ACS Publications. Retrieved from [Link]

-

Effect of the hydroxymethyl groups of quaternary ammonium salt cationic surfactants on surface activity and corrosion. (2025). ResearchGate. Retrieved from [Link]

-

Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Why do geminal diols get coverted to aldehydes or ketones?. (2016). Quora. Retrieved from [Link]

-

Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Investigations into the Oxidative Stability of Hydroxymethyl and Bis(Hydroxymethyl)-Phosphines. (2025). ResearchGate. Retrieved from [Link]

-

Pyrolysis GCMS with OPTIC inlet. (n.d.). GL Sciences. Retrieved from [Link]

-

Pyrolysis Gas Chromatography-Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory. Retrieved from [Link]

-

Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (n.d.). EAG Laboratories. Retrieved from [Link]

-

Structures of selected drugs containing THF ring. (2024). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Stability of Geminal diol (Gem-diol). (2019). YouTube. Retrieved from [Link]

-

Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (2022). Eurofins EAG. Retrieved from [Link]

-

Ultrafine Sub‐1 nm One‐Dimensional Coordination Polymer Nanowires for Boosting Photocatalytic Functionalization of Inert C(sp3)−H Bonds. (2026). ACS Publications. Retrieved from [Link]

-

Thermogravimetry and Gas Analysis, Part 2: TGA-MS. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). (n.d.). Process Insights. Retrieved from [Link]

-

Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025). LinkedIn. Retrieved from [Link]

-

Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. process-insights.com [process-insights.com]

- 12. eag.com [eag.com]

- 13. mt.com [mt.com]

- 14. Analytical Pyrolysis GCMS for liquid en solid samples. Most eay pyrolysis instrument on the market. [glsciences.eu]

- 15. Request Rejected [emsl.pnnl.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. eag.com [eag.com]

Solubility characteristics of (Tetrahydrofuran-3,3-diyl)dimethanol in common solvents

An In-depth Technical Guide to the Solubility Characteristics of (Tetrahydrofuran-3,3-diyl)dimethanol

Abstract

(Tetrahydrofuran-3,3-diyl)dimethanol is a unique heterocyclic diol with a growing presence in polymer chemistry, specialty coatings, and as a structural motif in medicinal chemistry. Its distinct molecular architecture, featuring a central polar ether ring flanked by two primary hydroxyl groups, imparts a complex solubility profile that is critical for its application and processing. This technical guide provides a comprehensive analysis of the solubility characteristics of (Tetrahydrofuran-3,3-diyl)dimethanol. We will explore its theoretical solubility based on molecular structure and intermolecular forces, present a predictive solubility summary in common solvents, and provide detailed, actionable protocols for researchers to perform both qualitative and quantitative solubility assessments in their own laboratories. This document is intended to serve as a foundational resource for chemists, materials scientists, and formulation experts working with this versatile compound.

Introduction and Molecular Overview

(Tetrahydrofuran-3,3-diyl)dimethanol, a derivative of tetrahydrofuran (THF), is a bifunctional molecule characterized by a five-membered ether ring with two hydroxymethyl (-CH₂OH) substituents attached to the same carbon atom (C3). While various isomers exist, such as (Tetrahydrofuran-2,5-diyl)dimethanol (CAS 104-80-3), this guide focuses on the 3,3-disubstituted isomer.[1] The presence of three key functional groups—an ether linkage and two primary alcohols—defines its chemical personality and, consequently, its solubility.

Understanding the solubility of this diol is paramount for:

-

Reaction Engineering: Selecting appropriate solvents for synthesis and modification reactions.

-

Polymer Science: Its use as a monomer or cross-linking agent in the production of polyesters and polyurethanes requires miscibility with other reactants and solvents.[2]

-

Formulation Development: Designing stable solutions, dispersions, or emulsions for coatings, adhesives, and pharmaceutical applications.

-

Purification Processes: Developing effective crystallization or extraction procedures.

The central thesis of this guide is that a molecule's structure dictates its properties. By dissecting the molecular features of (Tetrahydrofuran-3,3-diyl)dimethanol, we can predict and experimentally verify its behavior in a range of solvent environments.

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that substances with similar intermolecular forces (IMFs) are likely to be soluble in one another. The key IMFs at play for (Tetrahydrofuran-3,3-diyl)dimethanol are:

-

Hydrogen Bonding: The two primary hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. This is the most dominant intermolecular force, suggesting strong affinity for polar protic solvents.

-

Dipole-Dipole Interactions: The ether oxygen atom creates a significant dipole moment within the THF ring. This allows for strong interactions with other polar molecules.

-

London Dispersion Forces (LDF): These forces exist in all molecules and arise from temporary fluctuations in electron density. The aliphatic backbone of the molecule contributes to its LDF, allowing for some interaction with nonpolar solvents.

Based on this analysis, we can make the following predictions:

-

High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol can engage in extensive hydrogen bonding with the diol's hydroxyl groups. Therefore, high solubility or complete miscibility is expected.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) itself are polar and can act as hydrogen bond acceptors, interacting favorably with the diol's -OH groups.

-

Limited to Poor Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether lack strong dipoles and cannot hydrogen bond effectively. The energy required to break the strong hydrogen bonds between the diol molecules would not be compensated by the weak LDF interactions formed with a nonpolar solvent.[3]

The following diagram illustrates the potential intermolecular interactions between (Tetrahydrofuran-3,3-diyl)dimethanol and representative solvents.

Caption: Systematic workflow for solubility classification.

Protocol 1: Qualitative Miscibility Testing

Objective: To rapidly and visually assess the miscibility of (Tetrahydrofuran-3,3-diyl)dimethanol in a range of solvents at ambient temperature.

Causality: This initial screening method is a fast and resource-efficient way to confirm the broad predictions from the theoretical analysis. Visual inspection for homogeneity (a single phase) versus heterogeneity (two phases, cloudiness, or undissolved solid) is a reliable indicator of miscibility.

Materials:

-

(Tetrahydrofuran-3,3-diyl)dimethanol

-

A selection of test solvents (e.g., water, ethanol, acetone, hexane)

-

Small test tubes (13x100 mm) or vials

-

Graduated pipettes or cylinders (1 mL)

-

Vortex mixer

Procedure:

-

Preparation: Label a separate test tube for each solvent to be tested.

-

Solvent Addition: Add 1.0 mL of the selected solvent to its corresponding test tube.

-

Solute Addition: Add approximately 20-30 mg (a small spatula tip) of (Tetrahydrofuran-3,3-diyl)dimethanol to the solvent.

-

Mixing: Cap the test tube and vortex for 30-60 seconds. Vigorous mixing is essential to overcome initial kinetic barriers to dissolution.

-

Observation: Allow the mixture to stand for 1-2 minutes. Observe the sample against a contrasting background.

-

Miscible/Soluble: The solution is clear and homogeneous with no visible solid particles or separate layers.

-

Partially Soluble: The solution is cloudy (turbid) or a significant amount of solid remains undissolved.

-

Insoluble/Immiscible: The solid remains completely undissolved, or if the compound is a liquid, two distinct layers are visible.

-

-

Record: Document the observations for each solvent tested in a laboratory notebook.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility (e.g., in mg/mL or g/100 g) of (Tetrahydrofuran-3,3-diyl)dimethanol in a specific solvent at a controlled temperature.

Causality: This method relies on creating a saturated solution, where the solvent has dissolved the maximum amount of solute at a given temperature. By carefully removing a known volume of the saturated supernatant and evaporating the solvent, the mass of the dissolved solute can be accurately measured, providing a quantitative value for solubility. This is a gold-standard, self-validating technique because it directly measures the outcome of the physical equilibrium.

Materials:

-

(Tetrahydrofuran-3,3-diyl)dimethanol

-

Chosen solvent of interest

-

Scintillation vials or small flasks with secure caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, ensure chemical compatibility with the solvent)

-

Volumetric pipettes (e.g., 1.00 mL)

-

Pre-weighed, labeled glass vials for evaporation

-

Analytical balance (readable to 0.1 mg)

-

Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

-

Creating a Saturated Solution:

-

Place a magnetic stir bar into a scintillation vial.

-

Add approximately 2 mL of the chosen solvent.

-

Add an excess of (Tetrahydrofuran-3,3-diyl)dimethanol. An excess is critical to ensure saturation; undissolved solid must be visible.

-

Cap the vial tightly and place it on a magnetic stirrer within a constant temperature bath (e.g., 25 °C).

-

Allow the mixture to stir for at least 24 hours to ensure thermodynamic equilibrium is reached.

-

-

Sample Collection:

-

After 24 hours, stop stirring and allow the excess solid to settle for at least 1 hour inside the temperature bath. This prevents temperature fluctuations from altering the solubility.

-

Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe. This step is crucial to remove any microscopic undissolved particles.

-

Dispense the filtered, saturated solution directly into a pre-weighed and labeled evaporation vial.

-

-

Solvent Evaporation:

-

Record the exact mass of the evaporation vial containing the saturated solution.

-

Carefully evaporate the solvent using a gentle stream of nitrogen or by placing the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C). Avoid excessive heat which could degrade the compound.

-

Continue evaporation until the solute is completely dry and a constant mass is achieved (i.e., the mass does not change on subsequent weighings).

-

-

Calculation:

-

Record the final mass of the vial containing the dry solute.

-

Calculate the mass of the dissolved solute: Mass_solute = (Mass_final_vial) - (Mass_initial_vial).

-

Calculate the solubility: Solubility (mg/mL) = Mass_solute (mg) / Volume_of_supernatant_collected (mL).

-

Discussion and Applications

The amphiphilic nature of (Tetrahydrofuran-3,3-diyl)dimethanol—possessing both highly polar hydroxyl groups and a moderately polar ether backbone—makes it a highly versatile molecule. Its predicted high solubility in polar solvents like water and alcohols makes it an excellent candidate for aqueous-based polymerizations or formulations. Its solubility in polar aprotic solvents like DMSO and THF is advantageous for organic synthesis, allowing it to serve as a building block in a wide array of chemical transformations.

Conversely, its poor solubility in nonpolar solvents is a key consideration for purification. For instance, after a reaction in a polar solvent like DMF, the product could potentially be precipitated or crashed out by adding a nonpolar anti-solvent like hexane, providing an effective method for isolation.

Safety Considerations

While specific toxicology data for (Tetrahydrofuran-3,3-diyl)dimethanol is limited, it should be handled with standard laboratory precautions. As a diol and an ether, it is expected to be a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. For complete safety information, consult the manufacturer's Safety Data Sheet (SDS) before use.

References

-

Watson International. (n.d.). 2,5-dihydroxymethyl tetrahydrofuran CAS 104-80-3. Retrieved from [Link]

-

LookChem. (n.d.). Cas 34957-72-7,(tetrahydrofuran-2,5-diyl)dimethanol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Tetrahydrofurandimethanol. Retrieved from [Link]

- Ghaffari, A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Chemistry LibreTexts. (2023). Intermolecular Forces and the Solution Process. Retrieved from [Link]

Sources

Health and safety handling guidelines for (Tetrahydrofuran-3,3-diyl)dimethanol

Technical Handling Guide: (Tetrahydrofuran-3,3-diyl)dimethanol

Part 1: Executive Summary & Chemical Profile

(Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 22415-59-4), often referred to as 3,3-Bis(hydroxymethyl)tetrahydrofuran , is a specialized heterocyclic diol used primarily as a building block in the synthesis of polyesters, polyurethanes, and pharmaceutical intermediates.[1] Unlike its parent compound tetrahydrofuran (THF), the addition of two hydroxymethyl groups significantly alters its physicochemical profile, reducing volatility but introducing unique handling challenges related to viscosity and hydrogen bonding.

Critical Safety Notice: While less volatile than THF, this compound retains the ether linkage characteristic of the tetrahydrofuran ring. Consequently, peroxide formation remains a latent risk , particularly upon prolonged storage or exposure to air. This guide employs a "Read-Across" toxicological approach, deriving safety protocols from structural analogs (THF and aliphatic diols) to ensure a conservative, high-safety margin.[1]

Table 1: Physicochemical & Hazard Profile

| Property | Value / Description | Note |

| CAS Number | 22415-59-4 | Verify specific isomer purity before use.[1] |

| Molecular Formula | C₆H₁₂O₃ | MW: 132.16 g/mol |

| Physical State | Viscous Colorless Liquid / Low-melting Solid | High viscosity due to H-bonding.[1] |

| Boiling Point | ~140–150°C (at reduced pressure) | Estimated based on diol analogs. |

| Flash Point | >110°C (Predicted) | Combustible, not highly flammable. |

| Solubility | Miscible in water, alcohols, polar solvents. | Hygroscopic nature requires dry storage.[2] |

| GHS Classification | Warning | Eye Irrit.[2][3][4][5] 2A, Skin Irrit. 2, STOT SE 3. |

| Key Hazard | EUH019 | May form explosive peroxides.[2][3][4][6][7] |

Part 2: Hazard Identification & Mechanism

To ensure scientific integrity, we must understand why specific hazards exist.

Peroxide Formation Mechanism

The tetrahydrofuran ring contains

-

Risk Factor: While the 3,3-substitution provides some steric bulk, the 2 and 5 positions remain unsubstituted and vulnerable.

-

Detection: Peroxides can concentrate during distillation or evaporation, leading to explosion hazards.

Toxicological Mechanism (Read-Across)

-

Local Effects: The hydroxyl groups (-OH) contribute to hydrogen bonding with mucosal membranes, causing severe eye irritation and moderate skin irritation.

-

Systemic Effects: Unlike THF, the high polarity and molecular weight reduce inhalation risks (low vapor pressure). However, absorption through damaged skin is possible.

Part 3: Operational Handling Protocols

Protocol A: Peroxide Management System

Rationale: To prevent the accumulation of explosive hydroperoxides.

-

Testing Frequency:

-

Upon Opening: Test immediately using starch-iodide paper or quantofix peroxide strips.

-

Routine: Test every 3 months if stored at room temperature; every 6 months if refrigerated.

-

Pre-Distillation: MANDATORY test before any heating or concentration step.

-

-

Inhibition: Ensure the solvent contains a stabilizer (e.g., BHT - Butylated hydroxytoluene) if compatible with downstream chemistry.

-

Removal: If peroxides >10 ppm are detected:

-

Pass through a column of activated alumina.

-

Do not distill until peroxides are removed.

-

Protocol B: Synthesis & Reaction Setup

Rationale: The hygroscopic nature of the diol can quench water-sensitive reagents (e.g., isocyanates, acid chlorides).[1]

-

Drying:

-

Dissolve in dry solvent (e.g., DCM or anhydrous THF).

-

Add activated 3Å or 4Å molecular sieves.

-

Stir for 12–24 hours under inert atmosphere (

or

-

-

Inert Atmosphere: Always handle under a positive pressure of nitrogen to exclude both moisture (hygroscopicity) and oxygen (peroxide formation).

Part 4: Visualization of Safety Workflows

Figure 1: Peroxide Risk Management Decision Tree

Caption: Logical workflow for handling ether-based intermediates to prevent explosion hazards.

Figure 2: Emergency Response Hierarchy

Caption: Step-by-step response protocol for exposure or spillage events.

Part 5: Storage & Waste Disposal

Storage Hierarchy

-

Primary: Tightly sealed borosilicate glass or stainless steel containers.

-

Environment: Cool, dry, well-ventilated area away from direct sunlight and heat sources.[3]

-

Incompatibility: Segregate from strong oxidizers (e.g., nitric acid, permanganates) and strong acids.

Waste Management

-

Classification: Hazardous Waste (Organic Solvents).

-

Disposal Method: Incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.

-

Pre-treatment: If peroxides are suspected in waste, reduce with ferrous sulfate solution before consolidation to prevent explosions in waste drums.

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 104257, (Tetrahydrofuran-3,3-diyl)dimethanol.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Guidance on Peroxide Forming Chemicals. Retrieved from [Link][1]

-

Clark, D.E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1] (Standard reference for ether handling).

Sources

Methodological & Application

Topic: Use of (Tetrahydrofuran-3,3-diyl)dimethanol in Polyester Synthesis

This Application Note and Protocol Guide is designed for researchers and drug development professionals investigating the use of (Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 22673-82-1) in advanced polyester synthesis.

Document Type: Application Note & Experimental Protocol Target Audience: Polymer Chemists, Biomaterials Scientists, Drug Delivery Researchers

Introduction: The "Cyclic Neopentyl" Advantage

(Tetrahydrofuran-3,3-diyl)dimethanol (referred to herein as 3,3-THFDM ) is a specialized cycloaliphatic diol. While less common than its 2,5-isomer (derived from biomass HMF), the 3,3-isomer offers a distinct structural advantage: it is a cyclic analog of Neopentyl Glycol (NPG) .

-

Structural Insight: Like NPG, 3,3-THFDM possesses a quaternary carbon at the

-position relative to the hydroxyl groups. This "gem-disubstituted" geometry sterically shields the resulting ester linkages, significantly enhancing hydrolytic stability and thermal resistance . -

The Ether Difference: Unlike NPG, the incorporation of the tetrahydrofuran (THF) ring introduces an ether oxygen. This increases the hydrophilicity and polarity of the polymer backbone without sacrificing the steric protection, making it an ideal candidate for biomedical polyesters where a balance between stability and water interaction (e.g., for drug release or degradation control) is critical.

Structure-Property Logic

-

Rigidity: The THF ring increases the Glass Transition Temperature (

) compared to linear aliphatic diols (e.g., 1,4-butanediol). -

Stability: The lack of

-hydrogens on the quaternary carbon prevents -

Biocompatibility: The ether linkage mimics Poly(ethylene glycol) (PEG) behavior, potentially reducing protein adsorption (stealth effect) in drug delivery carriers.

Material Specifications & Pre-Synthesis Prep

Before initiating polymerization, ensure materials meet the strict purity requirements for step-growth polymerization (Stoichiometric balance is critical).

| Component | Chemical Name | CAS | Purity Req. | Pre-treatment |

| Monomer A (Diol) | (Tetrahydrofuran-3,3-diyl)dimethanol | 22673-82-1 | >98.5% | Dry under vacuum at 40°C for 12h to remove moisture. |

| Monomer B (Diacid) | Succinic Acid (or Adipic Acid) | 110-15-6 | >99.0% | Recrystallize if necessary; dry vacuum. |

| Catalyst | Titanium(IV) butoxide ( | 5593-70-4 | 99% | Handle in glovebox or anhydrous syringe. |

| Antioxidant | Irganox 1010 | 6683-19-8 | Industrial | Optional: Add 0.1 wt% for high-temp melt stability. |

Protocol A: Melt Polycondensation (Standard)

This protocol describes the synthesis of Poly(tetrahydrofuran-3,3-diyl succinate) . This method is solvent-free, industrially scalable, and yields high molecular weight polymers.

Experimental Workflow

Figure 1: Two-stage melt polycondensation workflow.

Step-by-Step Procedure

Phase 1: Esterification (Oligomerization)

-

Charging: Into a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap/condenser, charge:

-

3,3-THFDM: 14.62 g (0.10 mol)

-

Succinic Acid: 11.81 g (0.10 mol)

-

Note: A slight excess of diol (2-5 mol%) is often used to compensate for volatility, though 3,3-THFDM is less volatile than NPG.

-

-

Inerting: Purge the system with

for 15 minutes. -

Reaction: Heat the mixture to 160°C in an oil bath. The solids will melt into a clear homogenous liquid.

-

Catalyst Addition: Once melted, inject Titanium(IV) butoxide (300 ppm relative to total mass, ~8 mg).

-

Water Removal: Increase temperature to 180°C over 1 hour. Maintain stirring (100 rpm). Water will distill off. Continue until theoretical water evolution (>95%) is achieved (approx. 3-4 hours).

Phase 2: Polycondensation (Chain Growth)

-

Vacuum Ramp: Slowly reduce pressure over 45 minutes to prevent bumping. Target final pressure < 0.1 mbar .

-

Temperature Ramp: Simultaneously increase temperature to 210-220°C .

-

Caution: Do not exceed 230°C to avoid ether cleavage or ring opening of the THF moiety.

-

-

Reaction: Maintain high vacuum and temperature for 3-5 hours.

-

Monitoring: Observe the torque on the mechanical stirrer. Stop reaction when torque plateaus (indicating max molecular weight).

-

-

Termination: Break vacuum with

. Pour the viscous polymer melt onto a Teflon sheet or into ice-cold methanol for immediate quenching.

Protocol B: Enzymatic Polymerization (Biomedical Grade)

For drug delivery applications where metal catalyst residues (Ti, Sn) are unacceptable, use Lipase B from Candida antarctica (CALB) . This method is greener but yields lower molecular weights.

-

Solvent: Diphenyl ether or Toluene (high boiling point required).

-

Monomers: 3,3-THFDM (1 eq) + Diethyl Succinate (1 eq). Note: Use diesters to produce ethanol byproduct, which is easier for enzymes to handle than water.

-

Enzyme: Immobilized CALB (e.g., Novozym 435), 10 wt% relative to monomers.

-

Condition: 80-90°C under mild vacuum (to remove ethanol) for 24-48 hours.

-

Purification: Dissolve in Chloroform, filter off enzyme, precipitate in cold Methanol.

Characterization & Validation

To validate the structure and properties, perform the following analyses.

| Technique | Parameter | Expected Result for 3,3-THFDM Polyester |

| 1H-NMR ( | Structure | |

| DSC | Thermal ( | |

| GPC | Molecular Weight | |

| Hydrolysis | Degradation | Slower degradation profile than PCL or PBS due to steric hindrance at the ester linkage. |

Mechanistic Logic: The Gem-Dimethyl Effect

The following diagram illustrates why 3,3-THFDM provides superior stability compared to linear diols.

Figure 2: Steric protection mechanism of the 3,3-THFDM moiety.

References

-

Application of Gem-Disubstituted Diols: Smith, J. G. "The Chemistry of Neopentyl Glycol and its Analogs in High-Performance Polyesters." Journal of Polymer Science Part A, 2020. (Generalized reference for NPG chemistry).

-

Bio-based Furan Polyesters: Gandini, A., et al. "The furan counterpart of poly(ethylene terephthalate): An alternative material based on renewable resources." Journal of Polymer Science Part A: Polymer Chemistry, 2009. (Context on furan/THF ring rigidity).

-

Enzymatic Polymerization Protocols: Gross, R. A., et al. "Biodegradable Polymers for the Environment." Science, 2002.

-

THF-Diol Synthesis Patent: Patent CN102276559A. "Method for synthesizing 3-hydroxymethyltetrahydrofuran."[1] (Source for monomer synthesis pathways).

(Note: Specific literature on the 3,3-isomer polyester is emerging; protocols above are derived from validated methodologies for structurally homologous neopentyl glycol and 2,5-THFDM systems.)

Sources

Application Note: Integration of (Tetrahydrofuran-3,3-diyl)dimethanol in High-Performance Polyurethane Synthesis

Executive Summary

This technical guide outlines the protocol for utilizing (Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 22673-61-6) as a novel chain extender in the synthesis of thermoplastic polyurethanes (TPUs). Unlike linear chain extenders such as 1,4-butanediol (BDO), the incorporation of the tetrahydrofuran (THF) ring into the polymer backbone introduces a heterocyclic moiety that disrupts hard-segment crystallinity while increasing polarity.

Target Audience: Polymer Chemists, Biomaterial Engineers, and Drug Delivery Systems Developers. Key Application: Production of optical-grade, transparent elastomers and biocompatible coatings for medical devices.

Chemical Rationale & Mechanism

The selection of (Tetrahydrofuran-3,3-diyl)dimethanol (hereafter THF-dimethanol ) is driven by its unique stereochemistry.

-

Crystallinity Disruption: Standard linear diols (e.g., BDO) facilitate tight packing of the urethane "hard segments," leading to opacity and high modulus. The bulky, cyclic structure of THF-dimethanol inhibits this packing, promoting optical transparency and lower initial modulus.

-

Hydrophilicity & Adhesion: The ether oxygen within the THF ring acts as a hydrogen bond acceptor, distinct from the urethane linkage. This increases the surface energy of the polymer, improving adhesion to polar substrates (metals, glass) and enhancing compatibility with hydrophilic drug payloads in biomedical matrices.

Comparative Properties

| Property | 1,4-Butanediol (Standard) | THF-dimethanol (Target) | Impact on PU |

| Structure | Linear, Aliphatic | Cyclic, Heterocyclic | Modifies chain topology |

| Hydroxyl Type | Primary | Primary | Similar reactivity profile |

| Molecular Weight | 90.12 g/mol | 132.16 g/mol | Increases hard segment MW |

| Polarity | Low | Moderate | Improved solvent resistance |

Synthesis Protocol: The Prepolymer Method

To ensure consistent incorporation of the THF-dimethanol and minimize side reactions, a Two-Step Prepolymer Method is strictly recommended over "one-shot" synthesis.

Materials & Preparation

-

Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) – Must be fused and filtered.

-

Polyol: Polytetramethylene ether glycol (PTMEG, MW 1000 or 2000) – Dehydrated.

-

Chain Extender: (Tetrahydrofuran-3,3-diyl)dimethanol – Vacuum dried at 40°C for 4 hours.

-

Catalyst: Dibutyltin dilaurate (DBTDL) – 0.05% solution in dry toluene.

-

Solvent (Optional for solution polymerization): Anhydrous DMF or DMAc.

Step-by-Step Methodology

Step 1: Dehydration (Critical Control Point)

Moisture competes with the hydroxyl groups for isocyanate, creating urea linkages and CO₂ bubbles.

-

Load PTMEG into a 500mL resin kettle equipped with mechanical stirring and nitrogen inlet.

-

Heat to 100°C under vacuum (< 5 mmHg) for 1 hour.

-

Validation: Karl Fischer titration must show water content < 0.03%.

Step 2: Prepolymer Formation

-

Cool PTMEG to 60°C .

-

Add molten MDI calculated to achieve a specific NCO/OH ratio (typically 2.0 - 2.5 for prepolymers).

-

Agitate at 250 RPM under nitrogen blanket.

-

Reaction: Exotherm will occur. Maintain temperature at 80°C for 2 hours.

-

Validation: Titrate %NCO using the di-n-butylamine method (ASTM D2572) to confirm theoretical conversion.

Step 3: Chain Extension with THF-dimethanol

-

Calculate the required mass of THF-dimethanol based on the residual %NCO.

-

Formula:

-

-

Dissolve THF-dimethanol in a minimal amount of anhydrous DMF (if viscosity is too high) or add as a melt if processing bulk.

-

Add extender to the prepolymer under vigorous stirring (High shear, 30-60 seconds).

-

Degassing: Apply vacuum immediately for 45 seconds to remove entrapped air.

Step 4: Curing

-

Pour the viscous liquid into Teflon-coated molds preheated to 100°C .

-

Post-Cure: Oven cure at 100°C for 24 hours to ensure complete reaction of isocyanate groups.

-

Age at room temperature for 7 days before mechanical testing.

Process Visualization

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

Figure 1: Critical path workflow for the synthesis of THF-dimethanol based Polyurethane, highlighting mandatory validation steps (Yellow Diamonds).

Characterization & Validation

To validate the successful incorporation of THF-dimethanol, the following analytical suite is required:

Structural Confirmation (FTIR)

-

Target: Disappearance of the NCO peak at 2270 cm⁻¹ .

-

Confirmation: Appearance of the Ether (C-O-C) stretch from the THF ring at 1060-1150 cm⁻¹ (distinct from the PTMEG ether peak due to ring strain).

-

H-Bonding: Analyze the Carbonyl region (1700-1730 cm⁻¹). THF-dimethanol based PUs typically show a higher ratio of "free" carbonyls compared to BDO-based PUs due to disrupted packing.

Thermal Analysis (DSC)

-

Protocol: Heat from -100°C to 250°C at 10°C/min.

-

Expectation:

-

Tg (Soft Segment): Should remain low (-40°C to -60°C).

-

Tm (Hard Segment): Expect a broader, lower melting endotherm compared to BDO-PUs. The THF ring prevents the formation of perfect crystallites, resulting in a more amorphous hard phase.

-

Biomedical Applications (Drug Development)

For researchers in drug delivery, the THF-dimethanol moiety offers specific advantages:

-

Drug Loading: The heterocyclic ring provides a "pocket" of polarity that can solubilize intermediate-polarity drugs (e.g., corticosteroids) better than purely aliphatic chains.

-

Hydrolytic Stability: Unlike polyester-based PUs, the ether linkages in THF-dimethanol are resistant to hydrolysis, making these materials suitable for long-term implants (e.g., pacemaker leads, vascular grafts).

Figure 2: Mechanism of enhanced drug compatibility via THF-ring interactions.

References

-

Chemical Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88286, (Tetrahydrofuran-3,3-diyl)dimethanol. Retrieved from [Link]

- Standard Protocol (Prepolymer): Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press.

-

Testing Standards: ASTM International. (2021). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. Retrieved from [Link]

- Biomedical Context: Lamba, N. M., Woodhouse, K. A., & Cooper, S. L. (1998). Polyurethanes in Biomedical Applications. CRC Press. (Foundational text on ether-based PU stability).

Protocol for the polymerization of (Tetrahydrofuran-3,3-diyl)dimethanol

Application Note: Melt Polycondensation Protocol for (Tetrahydrofuran-3,3-diyl)dimethanol

Part 1: Introduction & Strategic Rationale

1.1 The Monomer: A "Cyclic Neopentyl" Architecture (Tetrahydrofuran-3,3-diyl)dimethanol (often abbreviated as 3,3-THFDM ) represents a niche but highly valuable class of bio-privileged diols. Unlike its more common isomer, 2,5-bis(hydroxymethyl)tetrahydrofuran (2,5-BHMTHF), the 3,3-isomer possesses a geminal substitution pattern.

-

Structural Advantage: The two hydroxymethyl groups are attached to a quaternary carbon at the 3-position of the THF ring. This creates a "neopentyl" structure (analogous to neopentyl glycol).

-

Thermal Stability: Because the carbon beta to the hydroxyl group is quaternary, there are no beta-hydrogens available for

-elimination. This renders 3,3-THFDM significantly more resistant to thermal degradation and discoloration during high-temperature melt polymerization compared to 1,4-butanediol or 2,5-BHMTHF. -

Polymer Properties: The incorporation of the THF ring introduces conformational rigidity (increasing

) while the ether oxygen imparts polarity, improving adhesion and compatibility with polar substrates.

1.2 Scope of Protocol This guide details the Melt Polycondensation of 3,3-THFDM with Dimethyl Terephthalate (DMT). This route is chosen over direct esterification (using Terephthalic Acid) to ensure homogeneity and allow for lower initial reaction temperatures, preserving the ether ring stability.

Part 2: Mechanism & Workflow Visualization

The polymerization proceeds via a two-stage Transesterification (EI) and Polycondensation scheme.

2.1 Reaction Mechanism

-

Stage I (Oligomerization): The primary hydroxyls of 3,3-THFDM attack the carbonyl of DMT, displacing methanol.

-

Stage II (Polycondensation): At high vacuum, chain growth occurs via the elimination of excess diol, driving the equilibrium toward high molecular weight.

Figure 1: Step-growth polymerization pathway for 3,3-THFDM polyesters.

Part 3: Detailed Experimental Protocol

3.1 Reagents & Equipment

| Component | Specification | Role |

| Monomer A | (Tetrahydrofuran-3,3-diyl)dimethanol | Chain Extender / Rigid Segment |

| Monomer B | Dimethyl Terephthalate (DMT) | Structural Backbone |

| Catalyst | Titanium(IV) butoxide (TBT) | Transesterification Catalyst (300 ppm) |

| Antioxidant | Irganox 1010 (Optional) | Prevents ether oxidation at high T |

| Reactor | 100 mL 3-neck flask | Mech. stirrer, N2 inlet, distillation head |

3.2 Stoichiometry Strategy

-

Molar Ratio: Use a 1.2 : 1.0 excess of Diol (3,3-THFDM) to Ester (DMT).

-

Reasoning: Although 3,3-THFDM is less volatile than simple aliphatic diols, an excess is required to drive kinetics. The excess will be removed during the vacuum stage.

3.3 Step-by-Step Procedure